1-(Pyrrolidine-1-sulfonyl)propan-2-ol
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Overview
Description
1-(Pyrrolidine-1-sulfonyl)propan-2-ol is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol It is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a propanol moiety
Preparation Methods
The synthesis of 1-(Pyrrolidine-1-sulfonyl)propan-2-ol typically involves the reaction of pyrrolidine with a sulfonyl chloride, followed by the addition of propanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Pyrrolidine-1-sulfonyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Pyrrolidine-1-sulfonyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances binding affinity .
Comparison with Similar Compounds
1-(Pyrrolidine-1-sulfonyl)propan-2-ol can be compared with other similar compounds such as:
Pyrrolidine-2-one: A lactam with different reactivity and applications.
Pyrrolidine-2,5-diones: Compounds with distinct biological activities.
Prolinol: A derivative with different stereochemistry and biological profiles. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(9)6-12(10,11)8-4-2-3-5-8/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDINOMFIDZJFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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